molecular formula C15H15N3 B14394837 1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- CAS No. 87699-06-7

1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-

Cat. No.: B14394837
CAS No.: 87699-06-7
M. Wt: 237.30 g/mol
InChI Key: LEPDRWOYLDUYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- is unique due to its specific functional groups and the resulting chemical properties. These differences make it suitable for particular applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

87699-06-7

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5-dicarbonitrile

InChI

InChI=1S/C15H15N3/c16-10-15(11-17)9-12-5-1-2-6-13(12)18-8-4-3-7-14(15)18/h1-2,5-6,14H,3-4,7-9H2

InChI Key

LEPDRWOYLDUYHW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(CC3=CC=CC=C32)(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.